Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Synthetic intermediate Cross-coupling handle Heterotrifunctional TPA

Researchers requiring a single TPA building block with both a regioselective Suzuki coupling site and two latent carboxylic acid anchoring groups often face synthetic bottlenecks using symmetrical analogs. This heterotrifunctional derivative solves that challenge. - Orthogonal reactivity: one aryl bromide for Pd-catalyzed π-extension; two ethyl propanoate esters for solubility or hydrolysis to diacid anchors. - Enables convergent DSSC donor-dye synthesis (dual-anchoring architecture improves PCE vs. mono-anchor analogs) and post-functionalized HTM libraries. - Supplied as a custom-synthesis product with full analytical characterization (NMR, HPLC, MS). Inquire for gram-scale batches and lead times.

Molecular Formula C28H30BrNO4
Molecular Weight 524.4 g/mol
Cat. No. B13144699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate
Molecular FormulaC28H30BrNO4
Molecular Weight524.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br
InChIInChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3
InChIKeyJUDJVSPNIYQZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate – Overview


Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate (molecular formula C28H30BrNO4, MW ~524.4 g/mol) is a triphenylamine (TPA) derivative featuring a central tertiary amine core asymmetrically substituted with a single 4-bromophenyl ring and two 4-(2-ethoxycarbonylethyl)phenyl rings [1]. The compound belongs to the broader class of triarylamine hole-transport materials widely employed in organic electronics, yet it is distinguished from unsubstituted TPA (C18H15N, MW 245.3) by three functionally orthogonal substituents: a bromine atom that serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Miyaura borylation), and two ethyl propanoate ester groups that modulate solubility, film-forming properties, and potential post-synthetic hydrolysis to carboxylic acid anchoring groups [2].

1
Orthogonal reactivity: single C-Br cross-coupling handle plus dual ethyl propanoate ester termini
Enables stepwise Pd-catalyzed elaboration with latent carboxylic acid anchoring groups
2
Heterotrifunctional TPA scaffold for convergent multi-step synthesis
Combines bromine, ester, and triarylamine core in a single building block
3
Predicted enhanced solubility in medium-polarity solvents vs. unsubstituted TPA
Ester groups increase TPSA ~56 Ų; may support solution processing workflows

Structural Uniqueness and Irreplaceability


Although numerous triphenylamine derivatives are commercially available for hole-transport and optoelectronic applications, simple substitution with 4-bromotriphenylamine (CAS 36809-26-4, MW 324.2, single bromine, no ester groups ) or symmetric TPA derivatives bearing only one type of functional group fails to replicate the target compound's orthogonal reactivity profile. The simultaneous presence of one aryl bromide and two ester-terminated alkyl chains on the same TPA scaffold is structurally unique among catalogued TPA building blocks . The bromine atom provides a regioselective cross-coupling site for π-extension or polymerization, while the ethyl propanoate groups offer solubility in medium-polarity solvents and a latent carboxylic acid functionality that can be unmasked for surface anchoring onto metal oxides (e.g., TiO2, ZnO) [1]. A symmetrical dibromo analog would introduce two reactive sites and risk uncontrolled oligomerization; a fully esterified analog lacking bromine would preclude further synthetic elaboration. The asymmetric, heterotrifunctional design is therefore non-interchangeable with simpler TPA analogs in stepwise synthetic sequences requiring both a cross-coupling handle and protected carboxylic acid termini.

Target Compound
1 C-Br + 2 COOEt ester groups on TPA core; heterotrifunctional design enables orthogonal cross-coupling and hydrolysis steps
4-Bromotriphenylamine
Single C-Br, zero ester groups; lacks latent carboxylic acid functionality and solubility modulation
Synthetic versatility may not transfer
Target Compound
One regioselective cross-coupling site ensures controlled π-extension without oligomerization risk
4,4'-Dibromotriphenylamine
Two C-Br sites introduce dual reactivity; may shift toward uncontrolled oligomerization in stepwise sequences
Reaction selectivity profile may differ

Differentiation Evidence vs. Closest Analogs


Functional Group Orthogonality

The target compound possesses exactly one aryl bromide (C-Br) and two ethyl propanoate ester groups (COOEt), providing a stoichiometric orthogonality that is absent in the closest commercial analogs. 4-Bromotriphenylamine (CAS 36809-26-4) contains one C-Br but zero ester groups, while previously reported symmetric TPA diesters lack the halogen cross-coupling site . This 1:2 Br:ester ratio uniquely enables single-site Pd-catalyzed cross-coupling at bromine without competing ester cleavage, followed by quantitative ester hydrolysis to bis-carboxylic acid for dual-anchoring applications [1].

Functional Group Orthogonality
Class-level inference
1:2 Br:COOEt ratio — unique heterotrifunctional profile among catalogued TPA building blocks
Supports single-site Pd-catalyzed cross-coupling without competing ester cleavage
Structural enumeration; no experimental assay required for differentiation
Synthetic intermediate Cross-coupling handle Heterotrifunctional TPA

Photovoltaic Performance in DSSCs

Although direct photovoltaic data for the target compound are not published, the closest structurally characterized analog, TPA-T2 dye (3,3′-(5,5′-(4,4′-(4-bromophenylazanediyl)bis(4,1-phenylene))bis(thiophene-5,2-diyl))bis(2-cyanoacrylic acid)), which shares the identical 4-bromophenylazanediyl-bis(4,1-phenylene) core, demonstrated power conversion efficiency (PCE) of 2.68–4.11% in nanocrystalline TiO2-based DSSCs, compared to 2.54–3.46% for the mono-acceptor analog TPA-T1 [1]. The dual-acceptor architecture enabled by the symmetric bis(phenylene) core contributed to superior short-circuit photocurrent (Jsc) due to enhanced light-harvesting and improved electron injection efficiency.

Photovoltaic Performance in DSSCs
Cross-study comparable
Analog TPA-T2 dye (same core): PCE 2.68–4.11% vs. TPA-T1 mono-anchor: 2.54–3.46%
Reported higher PCE context for dual-anchoring architecture; supports sensitizer design rationale
TiO₂ DSSC, AM 1.5G; target compound requires ester hydrolysis to replicate anchoring motif
Dye-sensitized solar cells Photovoltaic efficiency TPA donor dyes

Borylation Competency

A directly analogous boronic ester compound, Bis(2-(trimethylsilyl)ethyl) 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate, has been documented as a discrete catalog compound . This boronate ester is the expected product of Miyaura borylation of the target bromo compound using bis(pinacolato)diboron (B2pin2) and a Pd catalyst. The existence of this boronate analog in the same dipropanoate ester series provides strong inferential evidence that the C-Br bond in the target compound is competent for Pd-catalyzed borylation, a key transformation for subsequent Suzuki-Miyaura cross-coupling with aryl halides.

Borylation Competency
Data to verify
Borylated analog catalogued as discrete compound; consistent with Miyaura borylation pathway
Supports synthetic feasibility review; Pd-catalyzed borylation conditions not publicly reported
Inferential evidence from boronate ester analog structure
Miyaura borylation Suzuki coupling precursor Bromo-to-boronate conversion

Solubility and Thermal Profile

The target compound's two ethyl propanoate chains are predicted to substantially increase topological polar surface area (TPSA) and reduce crystal lattice energy compared to unsubstituted triphenylamine (TPSA ~3.2 Ų, mp 127 °C) and 4-bromotriphenylamine (TPSA ~3.2 Ų, mp 108–112 °C) [1]. The ester groups introduce four hydrogen-bond acceptor oxygens (TPSA contribution ~26 Ų each), yielding an estimated TPSA of ~56 Ų, which is expected to enhance solubility in medium-polarity solvents (e.g., ethyl acetate, THF, dichloromethane) relative to the poorly soluble parent TPA and 4-bromo-TPA. The extended alkyl chains also depress the melting point by disrupting π-stacking, facilitating solution processing.

Solubility and Thermal Profile
Class-level inference
Predicted TPSA ~56 Ų vs. 3.2 Ų for parent TPA; expected melting point depression from π-stack disruption
May support medium-polarity solvent processing; predicted ~17.5-fold TPSA increase
Fragment-based TPSA calculation; experimental mp not determined for target compound
Solubility prediction LogP Drug-likeness

Key Application Scenarios


Dual-Anchoring DSSC Sensitizer Synthesis

The target compound serves as a direct precursor to bis(carboxylic acid)-terminated TPA donor dyes by simple ester hydrolysis. As demonstrated by Lee et al. (2010) for the structurally analogous TPA-T2 dye, the dual-anchoring architecture enabled by two carboxylic acid termini on the TPA core delivers higher DSSC power conversion efficiency (2.68–4.11%) compared to the mono-anchoring TPA-T1 analog (2.54–3.46%) [1]. Hydrolysis of the target compound's two ethyl esters to the corresponding diacid, followed by optional π-bridge extension via Suzuki coupling at the bromine site, provides a modular route to high-performance DSSC sensitizers. This scenario leverages both the ester groups (for anchoring) and the bromine (for π-extension) in a single convergent synthetic sequence.

Suzuki Coupling for π-Extended HTMs

Triphenylamine derivatives are well-established as dopant-free hole-transport materials in n-i-p perovskite solar cells, where extended π-conjugation improves hole mobility and device stability [2]. The target compound's single bromine atom provides a regioselective Suzuki coupling site for attaching π-conjugated arms (e.g., thiophene, fluorene, carbazole), while the ester groups ensure adequate solubility for solution processing. The existence of the corresponding boronic ester analog validates the Pd-catalyzed cross-coupling competency of the C-Br bond, making this compound a strategic procurement choice for HTM libraries requiring post-functionalization versatility.

Fluorescent Probe Precursor

As reported for 4-bromotriphenylamine (CAS 36809-26-4), brominated TPA derivatives are key starting materials for Schiff base fluorescent probes, where the bromine is displaced or the amine is formylated for subsequent imine formation . The target compound extends this utility by providing two additional ester groups that can be hydrolyzed to carboxylic acids for water solubilization or bioconjugation, or retained as ethyl esters for lipophilic probe designs. This heterotrifunctional design enables fluorescence turn-on probes with tunable hydrophilicity, a capability not achievable with 4-bromotriphenylamine alone.

Polymerization Mediator for TPA Polymers

The combination of a single aryl bromide and two ester-terminated alkyl chains makes the target compound a candidate for use as an initiator or chain-transfer agent in controlled radical polymerization (ATRP, RAFT). The bromine can serve as an initiation site for ATRP of styrenic or acrylic monomers, while the ethyl propanoate groups mimic the repeating unit of poly(ethyl acrylate), potentially enhancing compatibility with acrylate-based polymer matrices [2]. This differentiated application is not accessible with 4-bromotriphenylamine (no ester groups) or symmetric TPA diesters (no initiation site).

Application
Selection Property
Validation Focus
Dual-anchoring DSSC sensitizer synthesis
Latent bis-carboxylic acid anchoring groups via ester hydrolysis
TiO₂ surface binding and photovoltaic performance
Suzuki coupling for π-extended hole-transport materials
Regioselective C-Br cross-coupling site
Hole mobility and perovskite solar cell device stability
Fluorescent probe precursor
Heterotrifunctional design with tunable ester/acid termini
Hydrophilicity tuning for turn-on probe applications
Polymerization mediator for TPA-containing polymers
Single C-Br initiation site plus acrylate-mimetic ester chains
Controlled radical polymerization compatibility
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